Structural Topology Comparison: 4-Phenylpiperazine vs. Pyrrolidine Substituent on Pyrimidine C6
The target compound carries a 4-phenylpiperazine group at the pyrimidine 6-position. The closest commercially indexed analog, 2-(2-fluorophenoxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide, replaces the phenylpiperazine with a pyrrolidine ring. In TRPV1 antagonist SAR studies, arylpiperazine-substituted pyrimidines consistently achieve sub-10 nM IC₅₀ values (e.g., compound 16p: rTRPV1 IC₅₀ = 3.7 nM), whereas smaller heterocyclic substitutions (pyrrolidine, morpholine) at the same position generally yield 10- to 100-fold reductions in potency due to loss of hydrophobic pocket occupancy [1]. No direct head-to-head data for this exact pair is publicly available; the potency differential is inferred from class-level SAR trends within the piperazinylpyrimidine series.
| Evidence Dimension | TRPV1 antagonist potency (IC₅₀) predicted by structural class |
|---|---|
| Target Compound Data | No published IC₅₀ value available for CAS 1396870-39-5 |
| Comparator Or Baseline | Compound 16p (AMG 628): rTRPV1 IC₅₀ = 3.7 nM (arylpiperazine-pyrimidine analog) [1] |
| Quantified Difference | Cannot be calculated; pyrrolidine-substituted analogs are expected to show >10-fold weaker potency based on class SAR |
| Conditions | Rat TRPV1 (CAP activation), calcium flux assay (FLIPR) |
Why This Matters
The 4-phenylpiperazine moiety is a pharmacophoric element critical for high-affinity receptor engagement in both CCR4 and TRPV1 programs; selecting a pyrrolidine-substituted analog would predictably compromise target binding.
- [1] Wang, H.-L. et al. (2007). Novel Vanilloid Receptor-1 Antagonists: 3. J. Med. Chem., 50(15), 3528–3539. Compound 16p (AMG 628): rTRPV1 IC₅₀ = 3.7 nM. Demonstrates potency advantage of optimized piperazine substitution. View Source
